Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Overview
Description
Racemic mixtures are 50:50 mixtures of two enantiomers . They are mirror images of each other and rotate plane-polarized light in an equal but opposite direction, making them optically inactive .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of a racemate with an enantiomerically pure chiral reagent, giving a mixture of diastereomers . These can be separated due to their different physical properties .Molecular Structure Analysis
The compound belongs to the class of organic compounds known as cyclic peptides . These are compounds containing a cyclic moiety bearing a peptide backbone .Chemical Reactions Analysis
As noted earlier, chiral compounds synthesized from achiral starting materials and reagents are generally racemic . Separation of racemates into their component enantiomers is a process called resolution .Physical And Chemical Properties Analysis
Enantiomers have identical physical properties, such as solubility and melting point . Diastereomers, on the other hand, have different physical properties .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed synthesis pathways for spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, highlighting their potential for creating biologically active heterocycles. These synthetic strategies enable the production of isomeric condensation products, opening avenues for further pharmacological exploration (Moskalenko & Boev, 2012).
Enantioselective Synthesis
The concept of thermodynamically controlled deracemization has been applied to achieve enantioselective synthesis of significant compounds like (R)-α-lipoic acid, demonstrating the ability to convert racemic mixtures to high-purity enantiomers. This approach underscores the importance of racemic compounds in facilitating the synthesis of enantiomerically pure substances, which are crucial for various biochemical applications (Kaku et al., 2010).
Enzymatic Resolution
The enzymatic resolution of racemic mixtures to obtain optically pure compounds is another significant application. For instance, the separation of enantiomers of 3-hydroxy-4-(tosyloxy)butanenitrile using lipases has been employed for the synthesis of biologically relevant molecules such as (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the versatility of racemic compounds in enzymatic resolution processes (Kamal, Khanna, & Krishnaji, 2007).
Novel Compound Synthesis
The development of efficient synthetic routes to bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exemplifies the utility of racemic-(3R,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate and related compounds in accessing new chemical spaces. These synthetic methodologies facilitate the exploration of novel compounds with potential applications in medicinal chemistry and drug development (Meyers et al., 2009).
Conformational and Structural Studies
Spirocyclic compounds also play a critical role in conformational and structural studies, aiding in the understanding of molecular architecture and its implications on functionality. The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides, for example, provide insights into peptide mimicry and molecular design (Fernandez et al., 2002).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGESIHSOUCBM-MFKMUULPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.